molecular formula C15H25NO B4970954 N-butyl-4-(3-methylphenoxy)-1-butanamine

N-butyl-4-(3-methylphenoxy)-1-butanamine

Cat. No.: B4970954
M. Wt: 235.36 g/mol
InChI Key: RFGVPAXZBFGPNH-UHFFFAOYSA-N
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Description

N-Butyl-4-(3-methylphenoxy)-1-butanamine is a tertiary amine characterized by a butanamine backbone substituted with an N-butyl group and a 4-(3-methylphenoxy) moiety.

Properties

IUPAC Name

N-butyl-4-(3-methylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-3-4-10-16-11-5-6-12-17-15-9-7-8-14(2)13-15/h7-9,13,16H,3-6,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGVPAXZBFGPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Phenoxy Substituents

N-Butyl-4-(2,4-Dichlorophenoxy)-1-Butanamine (CAS: 2045151)

  • Structure: Differs by having a 2,4-dichlorophenoxy group instead of 3-methylphenoxy.
  • Molecular Weight : Higher (306.23 g/mol vs. 235.37 g/mol) due to chlorine atoms, which may influence solubility and pharmacokinetics.

Simple Butanamine Derivatives

Tributylamine (N,N-Dibutyl-1-Butanamine)

  • Structure: Lacks the phenoxy group, featuring three alkyl chains.
  • Physical Properties : Lower molecular weight (185.35 g/mol), higher vapor pressure (0.29 mm Hg at 25°C), and slight water solubility compared to the target compound .
  • Applications: Used as a corrosion inhibitor or base in organic synthesis, whereas the phenoxy group in the target compound may expand its utility to drug design.

Dibutylamine (N-Butyl-1-Butanamine)

  • Structure : Secondary amine with two butyl groups.
  • Safety Profile : Higher vapor pressure (2 mm Hg at 20°C) and flammability (flash point 47°C) than tertiary amines like the target compound, suggesting reduced volatility for the latter .

Aromatic Amine Derivatives

N-Methyl-4-(3-Aminophenyl)-3-Buten-1-Amine (EP 1171127 B1)

  • Structure : Contains an aromatic amine and olefinic bond, enabling metal-catalyzed C–H functionalization.

Comparative Data Table

Compound Molecular Formula M.W. (g/mol) Vapor Pressure (mm Hg) Water Solubility Key Features
N-Butyl-4-(3-methylphenoxy)-1-butanamine C₁₅H₂₅NO 235.37 Not reported Likely low High lipophilicity, aromatic π-system
N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine C₁₄H₂₁Cl₂NO 306.23 Not reported Very low Electron-withdrawing substituents
Tributylamine C₁₂H₂₇N 185.35 0.29 (25°C) Slight High volatility, simple tertiary amine
Dibutylamine C₈H₁₉N 129.24 2 (20°C) Slight Flammable, secondary amine
(E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine C₁₁H₁₆N₂ 176.26 Not reported Moderate Olefinic backbone, catalytic applications

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